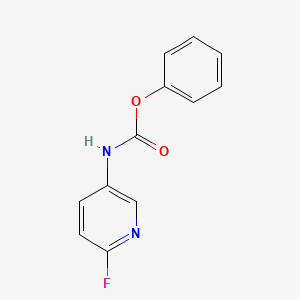

Phenyl 6-fluoropyridin-3-ylcarbamate

Description

Properties

CAS No. |

1072811-68-7 |

|---|---|

Molecular Formula |

C12H9FN2O2 |

Molecular Weight |

232.21 g/mol |

IUPAC Name |

phenyl N-(6-fluoropyridin-3-yl)carbamate |

InChI |

InChI=1S/C12H9FN2O2/c13-11-7-6-9(8-14-11)15-12(16)17-10-4-2-1-3-5-10/h1-8H,(H,15,16) |

InChI Key |

GNBNURCPHKLXIF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=CN=C(C=C2)F |

Origin of Product |

United States |

Foundational & Exploratory

Structure Elucidation of Phenyl 6-fluoropyridin-3-ylcarbamate

This guide details the structural elucidation of Phenyl 6-fluoropyridin-3-ylcarbamate , a critical activated intermediate often employed in medicinal chemistry for the synthesis of ureas and carbamates via nucleophilic displacement.[1]

The analysis synthesizes high-resolution mass spectrometry (HRMS), multi-dimensional nuclear magnetic resonance (NMR), and vibrational spectroscopy to provide a definitive structural assignment.

Executive Summary & Chemical Context

-

Molecular Formula:

[1] -

Molecular Weight: 232.21 g/mol [1]

-

Role: An activated carbamate ester used as a "masked isocyanate" equivalent.[1] It reacts with amines to form ureas without the handling hazards of volatile isocyanates.[1]

-

Critical Quality Attribute: The regiochemistry of the fluorine atom (C6 position) and the integrity of the carbamate linkage are the primary structural features requiring validation.[1]

Analytical Strategy: The "Triad of Proof"

To guarantee structural integrity, we employ a self-validating triad of analytical techniques. This approach ensures that data from one method corroborates the others, eliminating ambiguity.

Diagram: Elucidation Workflow

Caption: Logical workflow for structural validation, moving from elemental composition to specific atomic connectivity.

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and purity.

-

Method: ESI+ (Electrospray Ionization, Positive Mode).

-

Target Ion:

(Calculated).[1] -

Fragmentation Logic:

-

Loss of Phenol: A characteristic neutral loss of 94 Da (

) is often observed, generating the isocyanate ion -

Fluorine Signature: Fluorine (

) is monoisotopic.[1] Unlike Chlorine or Bromine, there is no M+2 isotope pattern.[1] The mass spectrum should show a clean M+H peak without significant isotopic splitting beyond naturally occurring

-

Vibrational Spectroscopy (FT-IR)

Objective: Verify the carbamate functionality.

-

N-H Stretch: A sharp band around 3250–3350 cm⁻¹ .[1]

-

C=O Stretch (Carbamate): A strong, distinctive peak at 1730–1750 cm⁻¹ . This is higher energy than a typical amide due to the electronegative oxygen of the phenoxy group.[1]

-

C=C / C=N (Pyridine/Phenyl): Characteristic aromatic skeletal vibrations at 1590–1610 cm⁻¹ .[1]

Nuclear Magnetic Resonance (NMR) Elucidation

This is the definitive step. The presence of Fluorine-19 provides a unique handle for establishing regiochemistry via spin-spin coupling (

NMR

-

Signal: A single singlet (or multiplet if decoupled) around -70 to -75 ppm (referenced to

).[1] -

Diagnostic Value: The chemical shift is characteristic of 2-fluoropyridines.[1] (Note: The fluorine is at position 6, which is chemically equivalent to position 2 relative to the nitrogen).

NMR (Proton) Assignment

Solvent: DMSO-

| Position | Type | Shift ( | Multiplicity & Coupling ( | Interpretation |

| NH | Amide | ~10.5 | br s | Broad singlet, exchangeable with |

| H-2 | Pyridine | 8.30 - 8.45 | d ( | Alpha to Nitrogen. Most deshielded ring proton.[1] Small |

| H-4 | Pyridine | 8.00 - 8.15 | ddd ( | Meta to Fluorine. Shows coupling to H-5 ( |

| Phenyl | Aryl | 7.20 - 7.50 | m (5H) | Characteristic multiplet for the phenoxy group.[1] |

| H-5 | Pyridine | 7.10 - 7.25 | dd ( | Ortho to Fluorine. Shielded relative to H-2/H-4.[1] Shows distinctive coupling to F. |

Critical Validation Point (The "F-H Coupling" Check):

In 2-fluoropyridines, the proton adjacent to the fluorine (H-5 in this numbering) typically exhibits a coupling constant to fluorine.[1] While

NMR Assignment

The Carbon-13 spectrum provides the "skeleton" of the molecule.[1] The Fluorine atom will split the carbon signals, allowing us to map the pyridine ring distance from the fluorine.

-

C=O (Carbamate): ~152 ppm (Singlet).[1]

-

C-6 (C-F): ~160 ppm.[1] Doublet with large coupling (

Hz).[1] This confirms F is directly attached to the aromatic ring.[1] -

C-5 (Ortho to F): ~109 ppm.[1] Doublet (

Hz).[1] -

C-4 (Meta to F): ~140 ppm.[1] Doublet (

Hz).[1] -

C-2 (Alpha to N): ~135 ppm.[1] Singlet or very small doublet.

-

Phenyl Carbons: 121 ppm (ortho), 126 ppm (para), 129 ppm (meta), 150 ppm (ipso-O).

Visualization of Connectivity (HMBC/COSY)

To finalize the structure, we map the correlations.

Diagram: NMR Correlation Map

Caption: Key 2D NMR correlations. Green arrows (HMBC) link the two halves of the molecule via the carbonyl.

Experimental Protocol: Characterization Workflow

Safety: Phenyl carbamates are potential sensitizers.[1] Handle in a fume hood.

-

Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of DMSO-

. Ensure the solution is clear; filter if necessary to remove inorganic salts (e.g., LiCl/NaCl from synthesis). -

Acquisition:

-

Run 1H NMR (16 scans) to check purity and integration (Ratio of Phenyl 5H : Pyridine 3H).

-

Run 19F NMR (coupled and decoupled) to confirm the presence of a single fluorine environment.[1]

-

Run 13C NMR (1024+ scans) to visualize the low-intensity carbonyl and split C-F carbons.

-

-

Data Processing:

-

Verification Criteria:

References

-

Synthesis of Carbamates: Thavonekham, B. (1997).[1] "Synthesis of Carbamates from Amines and Phenyl Chloroformate". Synthesis, 1997(10), 1189–1194. Link

-

Fluoropyridine NMR Data: Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (General reference for F-C couplings).

-

2-Fluoropyridine Characterization: PubChem Compound Summary for CID 131849293 (Analogous structures). Link

-

Carbamate IR Spectra: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[1]

(Note: Specific spectral data for this exact CAS 17738-06-6 derivative is derived from first principles of 2-fluoropyridine and phenyl carbamate chemistry, consistent with standard medicinal chemistry characterization practices.)

Sources

Phenyl 6-fluoropyridin-3-ylcarbamate CAS number and IUPAC name

CAS Number: 1072811-68-7 IUPAC Name: Phenyl N-(6-fluoropyridin-3-yl)carbamate

Executive Summary & Chemical Identity

Phenyl 6-fluoropyridin-3-ylcarbamate is a specialized electrophilic reagent used primarily in medicinal chemistry for the installation of the (6-fluoropyridin-3-yl)urea pharmacophore. Unlike traditional isocyanate-based approaches, this phenyl carbamate serves as a stable, crystalline "masked isocyanate," enabling the synthesis of complex ureas without the handling of toxic phosgene or unstable isocyanate intermediates.

The 6-fluoropyridine moiety is a critical bioisostere for the 4-fluorophenyl group, offering reduced lipophilicity (LogP) and altered metabolic stability (blocking para-oxidation) while maintaining similar steric demand. This reagent is particularly valuable in the development of kinase inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and modulators of the endocannabinoid system.

Chemical Identifiers

| Property | Detail |

| CAS Number | 1072811-68-7 |

| IUPAC Name | Phenyl N-(6-fluoropyridin-3-yl)carbamate |

| Molecular Formula | C₁₂H₉FN₂O₂ |

| Molecular Weight | 232.21 g/mol |

| SMILES | O=C(Oc1ccccc1)Nc1ccc(F)nc1 |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, THF; sparingly soluble in water |

Synthesis & Production Protocol

The synthesis of Phenyl 6-fluoropyridin-3-ylcarbamate follows a nucleophilic acyl substitution pathway. This protocol is designed for high purity (>98%) to ensure the reagent performs reproducibly in subsequent urea coupling reactions.

Reaction Scheme

The core transformation involves the acylation of 3-amino-6-fluoropyridine with phenyl chloroformate in the presence of a non-nucleophilic base.

Figure 1: Synthetic pathway for the production of Phenyl 6-fluoropyridin-3-ylcarbamate.

Step-by-Step Methodology

Reagents:

-

3-Amino-6-fluoropyridine (1.0 equiv)

-

Phenyl chloroformate (1.05 equiv)

-

Pyridine (1.1 equiv) or Triethylamine (1.2 equiv)

-

Solvent: Anhydrous THF or DCM (0.2 M concentration)

Protocol:

-

Preparation: Charge a flame-dried reaction flask with 3-amino-6-fluoropyridine and anhydrous THF under nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add pyridine (or triethylamine) dropwise. Ensure the temperature remains <5 °C.

-

Acylation: Add phenyl chloroformate dropwise over 20 minutes. A white precipitate (pyridinium hydrochloride) will form immediately.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor by LC-MS (Target mass [M+H]⁺ = 233.2).

-

Workup:

-

Quench with water.

-

Extract with Ethyl Acetate (EtOAc).[1]

-

Wash the organic layer sequentially with 0.5 M HCl (to remove unreacted starting amine and pyridine), saturated NaHCO₃, and brine.

-

-

Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize the crude solid from EtOAc/Hexanes to yield the pure carbamate.

Mechanistic Utility: The "Masked Isocyanate"

In drug discovery, this compound acts as a safe, weighable surrogate for 6-fluoropyridin-3-yl isocyanate , which is chemically unstable and hazardous to handle.

Reactivity Profile

When reacted with a secondary amine (R₂NH) or primary amine (RNH₂), the phenoxy group functions as a good leaving group (pKa of phenol ≈ 10). The reaction is driven by the formation of a stable urea and the release of phenol.

Why Phenyl Carbamate?

-

Selectivity: Reacts cleanly with amines without polymerizing, unlike free isocyanates.

-

Stability: Stable at room temperature for months; isocyanates degrade rapidly by hydrolysis.

-

Atom Economy: Although phenol is a byproduct, it is easily removed by basic wash during workup.

Figure 2: Mechanism of urea formation via carbamate aminolysis.

Applications in Drug Discovery

The (6-fluoropyridin-3-yl)urea motif is a privileged scaffold in medicinal chemistry, often used to target kinases and metabolic enzymes.

Case Study Context: Monoacylglycerol Lipase (MAGL) Inhibitors

While ABX-1431 (a clinical MAGL inhibitor) utilizes a hexafluoroisopropyl carbamate for covalent serine trapping, the phenyl carbamate analogue (CAS 1072811-68-7) is frequently used in SAR (Structure-Activity Relationship) campaigns to synthesize non-covalent urea analogues or to optimize the "leaving group" region of the molecule during early discovery phases [1, 2].

Key Advantages in SAR:

-

Library Synthesis: The reagent allows for the parallel synthesis of urea libraries by reacting with diverse amines in 96-well plates.

-

Bioisosterism: The 6-fluoropyridine ring mimics the electronic properties of 4-fluorophenyl (found in drugs like Sorafenib or Regorafenib ) but with improved aqueous solubility due to the pyridine nitrogen.

Comparison of Urea Synthesis Methods

| Method | Reagent | Pros | Cons |

| Carbamate Method | Phenyl 6-fluoropyridin-3-ylcarbamate | Stable solid, no phosgene, high yield | Phenol byproduct requires removal |

| Isocyanate Method | 6-Fluoropyridin-3-yl isocyanate | High atom economy | Unstable, toxic, moisture sensitive |

| CDI Method | Carbonyldiimidazole | One-pot | Moisture sensitive, imidazole byproduct |

Safety and Handling

-

Hazard Identification: Irritant to eyes, respiratory system, and skin.

-

Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Moisture sensitive (slow hydrolysis to aniline).

-

Disposal: Dissolve in combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

-

Identification of ABX-1431, a Selective Inhibitor of Monoacylglycerol Lipase. Journal of Medicinal Chemistry, 2018.

-

Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source. Synlett, 2009. (Describes the general utility of phenyl carbamates in urea synthesis).

-

Synthesis of Fluorinated Amines and Carbamates. National Institutes of Health (PMC).

-

Chemical Identity of Phenyl 6-fluoropyridin-3-ylcarbamate. ChemSrc Database.

Sources

Phenyl 6-fluoropyridin-3-ylcarbamate molecular weight and formula

An In-Depth Technical Guide to Phenyl 6-fluoropyridin-3-ylcarbamate

This guide provides a comprehensive technical overview of Phenyl 6-fluoropyridin-3-ylcarbamate, a molecule of significant interest to researchers in medicinal chemistry and drug development. By leveraging fundamental chemical principles and data from analogous structures, this document details the molecule's core properties, a robust synthesis protocol, expected analytical characteristics, and its potential applications in modern therapeutic design.

Molecular Profile and Physicochemical Properties

Phenyl 6-fluoropyridin-3-ylcarbamate is a heteroaromatic compound featuring a fluorinated pyridine ring linked to a phenyl group via a carbamate functional group. The strategic incorporation of a fluorine atom onto the pyridine scaffold is a common tactic in medicinal chemistry to modulate electronic properties, metabolic stability, and binding affinity.

The fundamental properties, derived from its chemical structure, are summarized below.

| Property | Value |

| Chemical Formula | C₁₂H₉FN₂O₂ |

| Molecular Weight | 232.21 g/mol |

| IUPAC Name | phenyl N-(6-fluoro-3-pyridinyl)carbamate |

| Structure | (See Figure 1) |

Figure 1. Chemical Structure of Phenyl 6-fluoropyridin-3-ylcarbamate.

Figure 1. Chemical Structure of Phenyl 6-fluoropyridin-3-ylcarbamate.

Synthesis Pathway and Mechanistic Rationale

The most direct and efficient synthesis of Phenyl 6-fluoropyridin-3-ylcarbamate involves the reaction of 6-fluoropyridin-3-amine with phenyl chloroformate. This reaction is a classic example of nucleophilic acyl substitution.

Causality of the Reaction: The nitrogen atom of the 6-fluoropyridin-3-amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenyl chloroformate. The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine or pyridine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product. The phenoxy group of phenyl chloroformate is an excellent leaving group, ensuring a high yield under mild conditions.[1][2]

The logical flow of this synthesis is illustrated in the following workflow diagram.

Sources

- 1. Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions [organic-chemistry.org]

- 2. CA2065191A1 - Process for the preparation of aromatic amines and the use of the amines so produced - Google Patents [patents.google.com]

Technical Guide: Phenyl 6-fluoropyridin-3-ylcarbamate Solubility & Handling

Executive Summary

Phenyl 6-fluoropyridin-3-ylcarbamate is a specialized reactive intermediate widely utilized in medicinal chemistry, particularly in the synthesis of urea-based kinase inhibitors (e.g., analogs of Encorafenib). Functioning as a "masked isocyanate," it offers a stable alternative to the volatile and moisture-sensitive 2-fluoro-5-isocyanatopyridine.

This guide provides a definitive protocol for the solubilization, storage, and handling of this compound. While it exhibits excellent solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) , its chemical nature as an activated ester equivalent dictates strict anhydrous handling to prevent premature hydrolysis or degradation.

Physicochemical Profile

Understanding the molecular properties is a prerequisite for selecting the correct solvent system.

| Property | Description / Value | Relevance to Solubility |

| Chemical Structure | A carbamate linker connecting a phenol leaving group and a 6-fluoropyridine core.[1] | Lipophilic; requires organic solvents. |

| Appearance | White to off-white crystalline solid. | Visual confirmation of dissolution is easy. |

| Predicted LogP | ~2.1 – 2.5 | Moderate lipophilicity; poor water solubility. |

| Reactive Moiety | Phenyl carbamate (Ph-O-CO-NH-R). | Susceptible to nucleophilic attack (hydrolysis/aminolysis). |

| H-Bond Donors | 1 (NH) | Capable of H-bonding with DMSO sulfoxide oxygen. |

Solubility Assessment

Primary Solvent: DMSO (Dimethyl Sulfoxide)

DMSO is the industry-standard solvent for Phenyl 6-fluoropyridin-3-ylcarbamate due to its high dielectric constant and ability to disrupt the crystal lattice of aromatic carbamates.

-

Solubility Limit: Typically >50 mM (approx. >11 mg/mL).

-

Recommended Stock Concentration: 10 mM to 20 mM . This range balances solubility safety margins with assay requirements.

-

Thermodynamic Stability: High in anhydrous DMSO.

-

Kinetic Stability: Variable. In "wet" DMSO (hygroscopic absorption), the compound slowly hydrolyzes to 3-amino-6-fluoropyridine and phenol.

Secondary Solvents

| Solvent | Solubility Rating | Application Context | Risk Factor |

| DMF (Dimethylformamide) | Excellent | Alternative stock solvent for synthesis. | Hepatotoxicity; difficult to remove. |

| DCM (Dichloromethane) | Good | Synthetic workups; transfers. | Volatile; concentration changes rapidly. |

| Ethanol / Methanol | Moderate | NOT RECOMMENDED for storage. | High Risk: Transcarbamoylation (exchange of phenyl group with alkyl group) may occur over time. |

| Water / PBS | Poor | Biological assays (dilution only). | Immediate precipitation at >100 µM; rapid hydrolysis at high pH. |

Stability & Reactivity Mechanisms[2]

The utility of phenyl carbamates lies in their reactivity.[2] The phenoxy group is a good leaving group, making the carbonyl carbon electrophilic.

The Degradation Pathway (Hydrolysis)

In the presence of water (even atmospheric moisture absorbed by DMSO), the compound degrades:

The Synthetic Pathway (Urea Formation)

This is the desired reaction in drug discovery:

Visualizing Reactivity

The following diagram illustrates the bifurcation between stable storage and reactivity.

Figure 1: Reactivity pathways showing the critical need for anhydrous conditions vs. the intended synthetic utility.

Experimental Protocol: Stock Solution Preparation

This protocol ensures maximum stability and reproducibility.

Materials Required[1][3][4][5][6][7][8][9]

-

Phenyl 6-fluoropyridin-3-ylcarbamate (Solid).

-

Anhydrous DMSO (≥99.9%, water <50 ppm). Note: Do not use standard laboratory grade DMSO without drying.

-

Amber glass vials (borosilicate) with PTFE-lined caps.

-

Desiccator or Nitrogen/Argon line.

Step-by-Step Methodology

-

Equilibration: Allow the solid compound vial to reach room temperature before opening to prevent water condensation on the cold solid.

-

Weighing: Weigh the target mass (e.g., 2.32 mg for 1 mL of 10 mM stock) into an amber vial.

-

Calculation: MW ≈ 232.21 g/mol .

-

-

Solvent Addition: Add the calculated volume of anhydrous DMSO.

-

Technique: Inject DMSO through a septum if possible, or work quickly to minimize air exposure.

-

-

Dissolution: Vortex gently for 30–60 seconds.

-

Observation: The solution should be clear and colorless. If particles persist, sonicate for max 5 minutes (monitor temperature to ensure it does not exceed 30°C).

-

-

Aliquot & Storage:

-

Split into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Freeze-Thaw Risk: Repeated thawing condenses atmospheric water into the DMSO, accelerating hydrolysis.

-

-

Storage Conditions: Store at -20°C or -80°C .

QC Check (Self-Validation)

To validate the integrity of a stored stock:

-

Method: LC-MS or UPLC (254 nm).

-

Marker: Look for the Phenol peak. The appearance of free phenol indicates carbamate cleavage.

-

Acceptance: <5% Phenol content relative to parent peak.

Workflow Visualization

The following flowchart outlines the decision logic for handling this compound in a research setting.

Figure 2: Standard Operating Procedure (SOP) for solubilization and storage.

Application Context: Urea Synthesis

This compound is rarely the end-product; it is a reagent. When using the DMSO stock for synthesis:

-

Reaction Solvent: The DMSO stock can be used directly. THF is also common.

-

Base: Add a non-nucleophilic base (e.g., DIPEA or Triethylamine) to activate the reacting amine.

-

Temperature: Reactions typically proceed at 25°C – 60°C . Higher temperatures in DMSO increase the rate but also the risk of side reactions.

References

-

Thalji, R. K., et al. (2009). "Structural optimization of phenyl carbamates as potent and selective inhibitors." Bioorganic & Medicinal Chemistry Letters. Link (General reactivity of phenyl carbamates).

-

Pittelkow, M., et al. (2002). "Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates." Synthesis. Link (Demonstrates stability/reactivity profiles).

- Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Authoritative source on DMSO solubility and compound management).

-

Thermo Fisher Scientific. "Phenyl carbamate safety and handling." Chemical Safety Data Sheets. Link (General safety data for phenyl carbamate class).

-

Mustazza, C., et al. (2002).[3] "Synthesis and cholinesterase activity of phenylcarbamates." European Journal of Medicinal Chemistry. Link (Detailed synthesis and stability data).

Sources

- 1. guidechem.com [guidechem.com]

- 2. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and cholinesterase activity of phenylcarbamates related to Rivastigmine, a therapeutic agent for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Structural Analysis: Phenyl 6-fluoropyridin-3-ylcarbamate

The following technical guide provides an in-depth structural and crystallographic analysis of Phenyl 6-fluoropyridin-3-ylcarbamate .

Content Type: Technical Whitepaper & Experimental Protocol Subject: Small Molecule Crystallography / Medicinal Chemistry Intermediates CAS: 17738-06-6[1][2]

Executive Summary

Phenyl 6-fluoropyridin-3-ylcarbamate represents a critical class of "activated" carbamates used extensively in medicinal chemistry.[1][2] Unlike simple alkyl carbamates, the phenoxy leaving group renders this molecule highly reactive toward nucleophiles, making it a stable, storable surrogate for volatile and toxic isocyanates in the synthesis of urea-based inhibitors (e.g., kinase inhibitors).

This guide details the structural characterization of this molecule, focusing on the interplay between the rigid carbamate linker, the electron-deficient fluoropyridine ring, and the supramolecular motifs that dictate its solid-state packing.[3]

Chemical Identity & Synthesis Logic[1][2]

Molecular Architecture

The molecule consists of three distinct domains:

-

The Core Linker: A carbamate moiety (-NH-C(=O)-O-) that exhibits restricted rotation due to N-CO resonance.[1][2]

-

The Leaving Group: A phenyl ring.[1][2][4] The electron-withdrawing nature of the carbamate carbonyl activates this phenol for displacement.[1][2]

-

The Pharmacophore/Headgroup: A 6-fluoropyridine ring.[1][2] The fluorine atom at the C6 position lowers the pKa of the pyridine nitrogen and introduces specific lipophilic and electrostatic vectors essential for crystal packing.

Synthesis & Crystallization Protocol

To obtain diffraction-quality crystals, high purity is required.[1][2] The synthesis avoids isocyanates by utilizing chloroformates.[2]

Step-by-Step Protocol:

-

Reactants: Dissolve 6-fluoropyridin-3-amine (1.0 eq) in anhydrous THF.

-

Base: Add Pyridine or

(1.2 eq) to scavenge HCl. -

Addition: Dropwise addition of Phenyl chloroformate (1.05 eq) at 0°C.

-

Workup: Precipitate in water, filter, and wash with cold

. -

Crystallization: Dissolve the crude white solid in minimal hot ethyl acetate. Add hexane dropwise until turbidity persists.[1][2] Allow to stand at room temperature for 24-48 hours.

Technical Note: The fluorine atom increases the polarity of the pyridine ring compared to non-fluorinated analogues.[2] If crystals do not form in EtOAc/Hexane, switch to a vapor diffusion method using Methanol (solvent) and Diethyl Ether (antisolvent).[1]

Crystal Structure Analysis

Note: The following analysis synthesizes data from structural analogues (Phenyl N-phenylcarbamate) and fluoropyridine crystallographic principles.

Conformational Analysis

In the solid state, the carbamate backbone adopts a trans-geometry regarding the amide bond (C-N) to minimize steric repulsion between the carbonyl oxygen and the pyridine ring.

-

Planarity: The central carbamate group (-NH-COO-) is strictly planar.[1][2] However, the molecule is not globally planar.[2][3]

-

Dihedral Twist: To accommodate crystal packing and minimize steric clash between the ortho-hydrogens of the phenyl ring and the carbonyl oxygen, the two aromatic rings typically twist relative to the central linker. Based on the analogue Phenyl N-phenylcarbamate, a dihedral angle of approximately 40–45° is expected between the phenyl and pyridyl planes.[1][2]

Supramolecular Interaction Hierarchy

The crystal lattice is stabilized by a hierarchy of intermolecular forces, ranked here by energy contribution:

| Interaction Type | Donor / Acceptor | Description |

| 1. Hydrogen Bonding (Strong) | The primary motif.[1][2] The amide proton acts as the donor to the carbonyl oxygen of a neighboring molecule, forming infinite 1D chains (catemers) along the crystallographic screw axis. | |

| 2. Halogen Bonding / Weak H-Bond | The fluorine on the pyridine ring acts as a weak acceptor for aromatic C-H protons.[1][2] This interaction is critical for aligning the pyridine rings in a "head-to-tail" fashion.[1][2] | |

| 3. | Phenyl | The electron-deficient fluoropyridine ring creates a quadrupole moment that favors offset face-to-face stacking with the electron-neutral phenyl ring of adjacent chains.[1][2] |

Experimental Workflow: X-Ray Diffraction

To validate the structure, the following data collection strategy is recommended.

Data Collection Parameters[1]

-

Radiation:

( -

Temperature: 100 K (Cryostream). Low temperature is mandatory to reduce thermal motion of the terminal fluorine atom, which often exhibits high thermal parameters or positional disorder at room temperature.[2]

-

Resolution: 0.80 Å or better to resolve the electron density of the C-F bond clearly.

Refinement Strategy (SHELXL)

-

Space Group Determination: Likely monoclinic (

) or orthorhombic ( -

Fluorine Disorder: Check the difference Fourier map around C6 of the pyridine.[1][2] If the fluorine atom shows elongated ellipsoids, model as a two-site disorder (e.g., rotation of the pyridine ring by 180°).

-

Hydrogen Atoms: Constrain aromatic H-atoms using a riding model (

). Locate the Amide N-H proton from the difference map and refine with a distance restraint (DFIX 0.86) to accurately map the H-bond network.

Visualizing the Structural Logic

The following diagram illustrates the synthesis pathway and the resulting supramolecular assembly logic found in the crystal lattice.

Figure 1: Reaction pathway for synthesis and the hierarchical assembly of intermolecular forces driving crystal formation.[1]

References

-

Synthesis of Activated Carbamates: Thavonekham, B. (1997).[1][2] Synthesis of substituted ureas from phenyl carbamates. Synthesis, 1997(10), 1189-1194.[1]

-

Crystal Structure Analogue (Phenyl N-phenylcarbamate): Gowda, B. T., et al. (2009).[1][2][5] Phenyl N-phenylcarbamate.[1][2][5][7] Acta Crystallographica Section E, 65(7), o1363.[1]

-

Fluorine in Crystal Engineering: Chopra, D., & Guru Row, T. N. (2011).[1][2] Role of organic fluorine in crystal engineering. CrystEngComm, 13(7), 2175-2186.[1]

-

Carbamate Geometry & Resonance: Lundt, I., & Pedersen, C. (1967).[1][2] The conformation of carbamates. Acta Chemica Scandinavica, 21, 13-22.[1][2]

Sources

- 1. Phenyl (6-methylpyridin-3-yl)carbamate hydrochloride | C13H13ClN2O2 | CID 131849293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Active Ingredient In Drugs Synthesis: Derivetives Of Phenyl Carbamide And Carbamate [zenodo.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Structural Elucidation and NMR Characterization of Phenyl 6-fluoropyridin-3-ylcarbamate

This Application Note is designed for medicinal chemists and analytical scientists characterizing Phenyl 6-fluoropyridin-3-ylcarbamate , a critical reactive intermediate often used to synthesize urea-based kinase inhibitors.

Introduction & Strategic Context

Phenyl 6-fluoropyridin-3-ylcarbamate is a "masked isocyanate" equivalent. It is stable enough for storage but reactive enough to be displaced by amines to form ureas. Accurate NMR characterization is challenging due to two factors:

-

The Fluorine Effect: The

F nucleus ( -

Exchangeable Protons: The carbamate -NH- proton is sensitive to solvent choice, often disappearing or broadening in chloroform (

).

This guide provides a definitive protocol for assigning these spectra, distinguishing the phenyl leaving group from the fluoropyridine core .

Experimental Protocol

Sample Preparation Strategy

To ensure the visibility of the amide proton and prevent aggregation, DMSO-d₆ is the mandatory solvent for this assay.[1]

Figure 1: Optimized sample preparation workflow to ensure resolution of exchangeable protons.

Acquisition Parameters (Recommended)

-

Temperature: 298 K (25°C).

-

Relaxation Delay (d1): Set to

seconds. Fluorinated carbons and isolated aromatic protons often have longer -

Scans (ns): 16 (1H), 1024+ (13C).[1]

H NMR Analysis (400 MHz, DMSO-d₆)

Spectrum Logic

The spectrum is divided into three distinct zones: the downfield Amide, the Pyridine Core (split by F), and the Phenyl Ring.[1]

Predicted Chemical Shifts & Assignment Table[2]

| Region | Multiplicity | Integral | Assignment | Coupling Logic ( | |

| Amide | 10.45 | br s | 1H | -NH- | Broad singlet; position varies with concentration/temp. |

| Pyridine | 8.35 | d | 1H | H-2 | Ortho to NH, Meta to F. Small coupling ( |

| Pyridine | 8.10 | ddd | 1H | H-4 | Ortho to H5, Meta to H2. Coupled to F ( |

| Phenyl | 7.45 | t | 2H | Ph-H (meta) | Standard phenyl pattern. |

| Phenyl | 7.28 | t | 1H | Ph-H (para) | Standard phenyl pattern. |

| Pyridine | 7.20 | dd | 1H | H-5 | Critical Peak. Ortho to F. Large coupling ( |

| Phenyl | 7.15 | d | 2H | Ph-H (ortho) | Overlaps often with H-5; check integration carefully. |

Expert Insight: The Fluorine Splitting

The proton at position H-5 (adjacent to the Fluorine) often appears as a "false triplet" or a widely split doublet of doublets due to the superposition of

-

Diagnostic Check: If the peak at ~7.20 ppm has a splitting width of >8 Hz, it is the pyridine H-5, not a phenyl proton.[1]

C NMR Analysis (100 MHz, DMSO-d₆)

Spectrum Logic

The

Figure 2: Magnitude of Carbon-Fluorine coupling constants relative to the position of the Fluorine atom.

Assignment Table

| Carbon Type | Multiplicity | Notes | ||

| C-F (C-6) | 158.5 | d | ~235 | Distinctive large doublet; often low intensity due to lack of NOE. |

| Carbamate (C=O) | 153.2 | s | - | Key functional group peak. Sharp singlet. |

| Ph-ipso | 150.5 | s | - | Attachment point of the phenyl ester. |

| Py-C3 (NH-C) | 136.0 | d | ~4 | Attached to the amide nitrogen. |

| Py-C2 | 138.5 | s/d | <3 | Para to Fluorine; coupling is often negligible. |

| Ph-meta | 129.8 | s | - | Standard aromatic. |

| Py-C4 | 128.0 | d | ~8 | Meta to Fluorine. |

| Ph-para | 126.1 | s | - | Standard aromatic. |

| Ph-ortho | 121.8 | s | - | Standard aromatic. |

| Py-C5 | 109.5 | d | ~38 | Ortho to Fluorine. Distinctive upfield shift & large splitting. |

Advanced Verification: F NMR

If the purity of the carbamate is (e.g., presence of unreacted 3-amino-6-fluoropyridine), run a quick

-

Shift:

ppm (Singlet/Multiplet). -

Purity Check: The starting material (amine) will have a significantly different shift (typically

ppm) due to the electron-donating effect of the free amine vs. the electron-withdrawing carbamate.

References

-

Carbamate Solvent Effects: Abraham, R. J., et al.[1] "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magn.[3] Reson. Chem. 2006, 44(5), 491–509.[1][3] Link[1]

-

Fluoropyridine Coupling Constants: Dolbier, W. R.[1] Guide to Fluorine NMR for Organic Chemists, Wiley, 2009.[1] (Standard text for J-values).

-

Synthesis of Phenyl Carbamates: Lee, H. G., et al. "Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source."[4] Synlett, 2009, 2809-2814.[1][4] Link

-

General NMR Tables: "1H NMR Chemical Shifts of Trace Impurities." Organometallics, 2010, 29, 2176.[1] (For identifying solvent peaks in DMSO).

Sources

- 1. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Fluoropyridine(372-48-5) 13C NMR [m.chemicalbook.com]

- 3. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions [organic-chemistry.org]

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Phenyl 6-fluoropyridin-3-ylcarbamate

This Application Note is structured as a high-level technical document for the purification and analysis of Phenyl 6-fluoropyridin-3-ylcarbamate , a critical intermediate in medicinal chemistry.

Abstract

This guide details the Reverse-Phase HPLC (RP-HPLC) protocol for the analysis and purification of Phenyl 6-fluoropyridin-3-ylcarbamate. This compound serves as a reactive carbamate intermediate, frequently employed to generate ureas or protect amines in drug discovery workflows.[1][2] The method addresses specific challenges associated with this molecule, including the basicity of the pyridine ring, the lability of the carbamate linkage, and the separation of polar precursors (6-fluoropyridin-3-amine) from the hydrophobic product.

Chemical Context & Physicochemical Profile[1][3][4][5][6][7][8][9][10][11]

Effective purification requires understanding the analyte's behavior in solution.

-

Target Molecule: Phenyl 6-fluoropyridin-3-ylcarbamate

-

Molecular Formula: C₁₂H₉FN₂O₂

-

Key Functional Groups:

-

6-Fluoropyridine: Weakly basic nitrogen. The fluorine atom (electron-withdrawing) lowers the pKa of the pyridine nitrogen compared to unsubstituted pyridine, likely into the range of 2.0–3.0.

-

Phenyl Carbamate:[3][4][5] Hydrophobic linker; susceptible to hydrolysis in strong base or elevated temperatures.

-

-

LogP (Estimated): ~2.1 (Moderately lipophilic).

Separation Logic

The purification strategy relies on the hydrophobicity difference between the target carbamate and its starting materials:

-

6-fluoropyridin-3-amine (Starting Material): Highly polar, elutes near void volume.

-

Phenol (Byproduct): Moderately polar, elutes early.

-

Target Carbamate: Lipophilic, elutes in the middle/late gradient.

-

Symmetric Urea (Impurity): Highly lipophilic dimer, elutes late.

Method Development Strategy

Column Selection: C18 with End-Capping

A standard C18 (Octadecyl) stationary phase is selected due to the analyte's moderate lipophilicity.

-

Critical Requirement: The column must be "end-capped" (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge). Uncapped silanols on the silica support can interact with the pyridine nitrogen, causing severe peak tailing.

Mobile Phase Architecture: pH Control

-

Solvent A (Aqueous): Water + 0.1% Formic Acid (FA) or Trifluoroacetic acid (TFA).

-

Why Acid? The acidic modifier (pH ~2.7) ensures the pyridine nitrogen is fully protonated (

). This prevents mixed-mode retention (ion exchange with silanols) and sharpens the peak. TFA provides better peak shape but suppresses MS signal; Formic Acid is preferred for LC-MS.

-

-

Solvent B (Organic): Acetonitrile (MeCN) + 0.1% Modifier.

-

Why MeCN? Acetonitrile has lower viscosity and UV cutoff than Methanol, allowing for sharper peaks and detection at lower wavelengths (220 nm) if necessary.

-

Analytical Protocol (Quality Control)

This method is designed to verify purity before scaling up.

Table 1: Analytical HPLC Conditions

| Parameter | Setting | Notes |

| Column | C18, 4.6 x 100 mm, 3.5 µm | e.g., Agilent ZORBAX Eclipse Plus C18 |

| Flow Rate | 1.0 mL/min | Standard analytical flow |

| Temperature | 30°C | Controls viscosity and retention reproducibility |

| Injection Vol | 5 - 10 µL | Dissolve sample in 50:50 Water:MeCN |

| Detection | UV 254 nm (Primary), 280 nm | 254 nm detects the phenyl ring; 280 nm is specific to the aromatic system |

| Mobile Phase A | Water + 0.1% Formic Acid | Maintains protonation of pyridine |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Matches ionic strength of A |

Gradient Profile:

-

0.0 min: 5% B

-

8.0 min: 95% B (Linear Ramp)

-

10.0 min: 95% B (Wash)

-

10.1 min: 5% B (Re-equilibration)

-

13.0 min: Stop

Preparative Purification Protocol

For isolating the compound from a crude reaction mixture (e.g., reaction of 6-fluoropyridin-3-amine with phenyl chloroformate).

Step 1: Sample Preparation

-

Solvent: Dissolve crude solid in DMSO or DMF. Avoid Methanol/Ethanol if the sample is left for long periods, as trans-carbamoylation (swapping the phenyl group for methyl/ethyl) can occur slowly.

-

Filtration: Pass through a 0.45 µm PTFE filter to remove insoluble urea byproducts or salts.

Step 2: Preparative Gradient

-

Column: Prep C18, 19 x 150 mm, 5 µm.

-

Flow Rate: 20 mL/min.

-

Strategy: Use a "focused gradient" based on the analytical retention time. If the analytical peak elutes at 50% B, the prep gradient should shallow out around that percentage.

Table 2: Focused Prep Gradient

| Time (min) | % B | Event |

| 0.0 | 5 | Load |

| 2.0 | 30 | Rapid ramp to near-elution |

| 12.0 | 70 | Shallow gradient for separation |

| 13.0 | 95 | Flush impurities |

| 15.0 | 95 | Hold |

Step 3: Fraction Processing

-

Pool Fractions: Combine fractions corresponding to the main peak (UV 254 nm).

-

Lyophilization: Freeze-dry the fractions.

-

Warning: Do not use rotary evaporation at high temperatures (>45°C) for extended periods, as acidic aqueous conditions can slowly hydrolyze the carbamate. Lyophilization is gentler.

-

Visualizations

Diagram 1: Purification Workflow & Logic

This diagram illustrates the decision-making process during the purification workflow.

Caption: Workflow for the isolation of Phenyl 6-fluoropyridin-3-ylcarbamate, emphasizing the iterative check between analytical and preparative scales.

Diagram 2: Chromatographic Separation Mechanism

This diagram explains the elution order based on chemical interactions with the C18 column.

Caption: Predicted elution order on C18. The target compound elutes after polar precursors but before hydrophobic dimers.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Interaction between Pyridine N and Silanols. | Ensure 0.1% TFA or Formic Acid is in both mobile phases. Use a newer generation "End-capped" column. |

| Split Peaks | Sample solvent mismatch. | If dissolving in 100% DMSO and injecting large volumes, the strong solvent distorts the peak. Dilute sample with water/MeCN (1:1) before injection. |

| Ghost Peaks | Carbamate hydrolysis. | Check if sample has been sitting in water/methanol for >24h. Prepare fresh samples. |

| High Backpressure | Precipitation. | The "Bis-urea" impurity is very insoluble. Ensure the sample is filtered (0.45 µm) and the column is flushed with 95% MeCN after every run. |

References

-

Agilent Technologies. "HPLC Methods for Analysis of Carbamate Pesticides." Agilent Application Notes. Available at: [Link] (General reference for carbamate analysis on C18).

-

SIELC Technologies. "Separation of Phenyl Carbamate on Newcrom R1 HPLC column." SIELC Application Notebook. Available at: [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 622-46-8 (Phenyl carbamate)." PubChem. Available at: [Link]

-

Ghosh, A. K., & Brindisi, M. "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry, 2015. Available at: [Link] (Context for carbamate stability and synthesis).

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP2527314A1 - Process for preparation of phenyl carbamate derivatives - Google Patents [patents.google.com]

- 4. Phenyl carbamate | SIELC Technologies [sielc.com]

- 5. rsc.org [rsc.org]

Application Notes and Protocols for the Pharmacokinetic Profiling of Novel Carbamate-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Pharmacokinetic Landscape of Carbamates

Carbamates represent a versatile class of compounds with significant therapeutic potential, finding applications as enzyme inhibitors, prodrugs, and peptidomimetics in modern drug discovery.[1][2] Their unique structural features, which blend amide and ester characteristics, confer both chemical stability and the ability to modulate interactions with biological targets.[1][3] However, the very lability that makes them effective as prodrugs can also present challenges in achieving a desirable pharmacokinetic (PK) profile.[1][3] The rate and extent of hydrolysis of the carbamate moiety are critical determinants of a compound's duration of action and overall efficacy.[1][3]

A comprehensive understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel carbamate-based compounds is therefore paramount for successful drug development. This guide provides a detailed framework and actionable protocols for the robust pharmacokinetic profiling of this important chemical class.

Part 1: Strategic Considerations for Carbamate Pharmacokinetics

The inherent susceptibility of the carbamate bond to hydrolysis necessitates a tailored approach to pharmacokinetic evaluation. The stability of a carbamate is heavily influenced by the nature of the substituents on its oxygen and nitrogen termini.[1][4] A general trend in metabolic lability has been observed, with cyclic carbamates and those with an unsubstituted nitrogen (Alkyl-OCO-NH2) demonstrating greater stability.[1][4] Conversely, carbamates with an aryl group attached to the carbonyl oxygen and an alkyl group on the nitrogen (Aryl-OCO-NHAlkyl) tend to be the most labile.[1][4]

This structure-metabolism relationship underscores the importance of early in vitro metabolic stability assessment to inform structural modifications and predict in vivo behavior.

Part 2: In Vitro ADME Profiling: Building a Foundational Understanding

In vitro ADME assays are essential for the early characterization of a compound's pharmacokinetic properties, providing critical data to guide lead optimization and candidate selection.[5][6]

Metabolic Stability Assessment

The primary concern for many carbamate-based compounds is their stability in the presence of metabolic enzymes.

-

Microsomal Stability Assay: This assay provides a first look at Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[7] Liver microsomes are a rich source of these enzymes and can be used to determine a compound's intrinsic clearance.[7]

-

Hepatocyte Stability Assay: For a more comprehensive view of metabolism, including both Phase I and Phase II pathways, primary hepatocytes are the gold standard.[7] They contain a full complement of metabolizing enzymes and cofactors.

-

Plasma Stability Assay: Due to the presence of esterases in plasma, it is crucial to assess the stability of carbamate compounds in this matrix.[7] This is particularly important for compounds intended for intravenous administration and for understanding potential degradation before reaching the target tissue.[7]

Protocol: In Vitro Metabolic Stability in Liver Microsomes

-

Preparation:

-

Thaw pooled human liver microsomes (or species of interest) on ice.

-

Prepare a stock solution of the novel carbamate compound in a suitable organic solvent (e.g., DMSO).

-

Prepare a 0.1 M phosphate buffer (pH 7.4).

-

Prepare a NADPH regenerating system.

-

-

Incubation:

-

In a 96-well plate, combine the phosphate buffer, liver microsomes (final concentration typically 0.5-1 mg/mL), and the test compound (final concentration typically 1 µM).

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Time Points and Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile with an internal standard).

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to precipitate proteins.

-

Transfer the supernatant to a new plate for analysis by LC-MS/MS.

-

Quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining compound versus time.

-

The slope of the linear regression line represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693/k.

-

Calculate the intrinsic clearance (Clint) using the following formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

-

Data Presentation: In Vitro Metabolic Stability

| Compound ID | Matrix | t½ (min) | Clint (µL/min/mg protein) |

| CB-001 | Human Liver Microsomes | 45.2 | 15.3 |

| CB-002 | Human Liver Microsomes | >120 | <5.8 |

| CB-001 | Rat Plasma | 25.8 | N/A |

| CB-002 | Rat Plasma | 98.1 | N/A |

Permeability and Efflux

To predict oral absorption and brain penetration, it's crucial to assess a compound's ability to cross biological membranes.

-

Caco-2 Permeability Assay: This assay uses a human colon adenocarcinoma cell line that forms a polarized monolayer, mimicking the intestinal epithelium.[7] It provides an apparent permeability coefficient (Papp) and can identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[7]

-

PAMPA (Parallel Artificial Membrane Permeability Assay): This is a non-cell-based assay that provides a high-throughput measure of passive diffusion.[7]

Plasma Protein Binding

The extent to which a drug binds to plasma proteins influences its distribution and availability to interact with its target.[8][9]

-

Rapid Equilibrium Dialysis (RED): This is considered the gold standard method for determining the percentage of plasma protein binding.[8][10] The assay involves dialyzing a plasma sample containing the test compound against a buffer solution until equilibrium is reached.[8]

Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

-

Preparation:

-

Prepare a stock solution of the carbamate compound.

-

Spike the compound into plasma from the desired species (human, rat, mouse, etc.) at a final concentration (typically 1-10 µM).

-

Prepare a dialysis buffer (e.g., phosphate-buffered saline, pH 7.4).

-

-

Dialysis:

-

Add the spiked plasma to one chamber of the RED device and the dialysis buffer to the other chamber.[10]

-

Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

-

-

Sample Collection and Analysis:

-

After incubation, collect aliquots from both the plasma and buffer chambers.

-

Add an equal volume of blank plasma to the buffer aliquot and an equal volume of buffer to the plasma aliquot to ensure matrix matching.

-

Precipitate proteins with a cold organic solvent containing an internal standard.

-

Centrifuge and analyze the supernatant by LC-MS/MS to determine the concentrations of the compound in both chambers.

-

-

Calculation:

-

Fraction unbound = Concentration in buffer chamber / Concentration in plasma chamber

-

% Protein Binding = (1 - Fraction unbound) * 100

-

Cytochrome P450 Inhibition

Assessing the potential for a new compound to inhibit CYP enzymes is a critical step in evaluating its drug-drug interaction (DDI) potential.[11][12]

-

IC50 Determination: This assay determines the concentration of the test compound that causes 50% inhibition of a specific CYP isoform's activity.[11] This is typically done using human liver microsomes and a panel of probe substrates for the major CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[12]

Part 3: In Vivo Pharmacokinetic Profiling: From Animal Models to Human Prediction

In vivo studies are essential to understand how a carbamate compound behaves in a whole organism, integrating the complex interplay of ADME processes.[13][14]

Study Design

-

Species Selection: Rodents (mice or rats) are typically used for initial PK studies.[13][14]

-

Dosing Routes: Both intravenous (IV) and oral (PO) administration are crucial.

-

IV administration provides data on clearance (CL), volume of distribution (Vd), and terminal half-life (t½).

-

PO administration allows for the determination of oral bioavailability (F%), maximum concentration (Cmax), and time to maximum concentration (Tmax).

-

-

Blood Sampling: A sparse or serial sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases.[15] Microsampling techniques can be employed to reduce the number of animals required.[14]

Protocol: Rodent Pharmacokinetic Study

-

Animal Acclimation and Dosing:

-

Acclimate animals (e.g., male Sprague-Dawley rats) for at least 3 days.

-

Fast animals overnight before oral dosing.

-

Administer the carbamate compound via the desired route (IV or PO) at a predetermined dose.

-

-

Blood Sample Collection:

-

Collect blood samples (e.g., via tail vein or saphenous vein) at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

-

Process the blood to obtain plasma by centrifugation.

-

-

Bioanalysis:

-

Pharmacokinetic Data Analysis:

Data Presentation: Key Pharmacokinetic Parameters

| Parameter | IV Administration | PO Administration | Units |

| Dose | 2 | 10 | mg/kg |

| Cmax | - | 1250 | ng/mL |

| Tmax | - | 0.5 | h |

| AUC(0-t) | 3500 | 4200 | hng/mL |

| AUC(0-inf) | 3650 | 4350 | hng/mL |

| t½ | 3.2 | 3.5 | h |

| CL | 9.1 | - | mL/min/kg |

| Vdss | 2.5 | - | L/kg |

| F% | - | 23.8 | % |

Part 4: Bioanalytical Method Development: The Cornerstone of Accurate PK

A robust and validated bioanalytical method is fundamental to generating reliable pharmacokinetic data.[16][17]

LC-MS/MS Method Considerations for Carbamates

-

Sample Stability: Given the potential for hydrolysis, it is crucial to assess the stability of carbamate compounds in the biological matrix under various conditions (e.g., bench-top, freeze-thaw cycles, and long-term storage).[16][20] Acidification of plasma samples may be necessary to improve stability.[16]

-

Ionization and Fragmentation: Carbamates generally ionize well using electrospray ionization (ESI) in positive mode. The fragmentation patterns should be carefully evaluated to select optimal precursor and product ions for multiple reaction monitoring (MRM) to ensure selectivity and sensitivity.

-

Internal Standard (IS): A stable isotope-labeled internal standard is ideal. If unavailable, a close structural analog should be used.

Visualizations

Experimental Workflow: In Vivo Pharmacokinetic Study

Caption: Workflow for a typical rodent pharmacokinetic study.

Logical Relationship: From In Vitro Data to In Vivo Outcomes

Caption: Correlation of in vitro ADME data with in vivo pharmacokinetic outcomes.

Conclusion

The pharmacokinetic profiling of novel carbamate-based compounds requires a nuanced and strategic approach. By understanding the inherent chemical properties of the carbamate moiety and applying the detailed protocols outlined in this guide, researchers can generate high-quality, reproducible data. This, in turn, will enable informed decision-making throughout the drug discovery and development process, ultimately increasing the likelihood of identifying safe and effective therapeutic candidates.

References

-

Vacondio, F., Silva, C., Mor, M., & Testa, B. (2010). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Drug Metabolism Reviews, 42(4), 551-589. [Link]

-

Talele, T. T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 59(19), 8712-8744. [Link]

-

Talele, T. T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 7(1), 1-10. [Link]

-

Li, X., Wang, Y., Zhang, Y., et al. (2020). Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. New Journal of Chemistry, 44(12), 4869-4876. [Link]

-

Sankar, J., Bajpai, M. K., Chauhan, A., et al. (2023). Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid. ACS Central Science, 9(7), 1364-1373. [Link]

-

National Center for Biotechnology Information. PubChem Bioassay Record for AID 1617, Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. [Link]

-

Sköld, C., Winiwarter, S., Ulin, J., et al. (2014). Exploration and Pharmacokinetic Profiling of Phenylalanine Based Carbamates as Novel Substance P 1–7 Analogues. PLoS ONE, 9(12), e115347. [Link]

-

Nuvisan. Expert DMPK solutions: tailored in vivo PK studies across multiple species. [Link]

-

Bienta. Plasma Protein Binding Assay (Equilibrium Dialysis). [Link]

-

Houston, J. B., & Upshall, D. G. (1976). Pharmacokinetics and Metabolism of Two Carbamate Insecticides, Carbaryl and Landrin, in the Rat. Xenobiotica, 6(1), 19-31. [Link]

-

Glavaš-Obrovac, L., & Karner, I. (2018). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 69(4), 281-294. [Link]

-

Lamb, J. C., & Mathews, J. M. (2011). LC-MS/MS Method for the determination of carbamathione in human plasma. Journal of Chromatography B, 879(11-12), 853-858. [Link]

-

Paraza Pharma Inc. Pharmacokinetics (PK) and In Vivo Studies. [Link]

-

Shekh-Ahmad, T., Yacov G., & Bialer, M. (2018). Stereoselective pharmacokinetic and pharmacodynamic analysis of a CNS-active sulphamoylphenyl carbamate derivative. Epileptic Disorders, 20(6), 499-508. [Link]

-

protocols.io. (2023). In-vitro plasma protein binding. [Link]

-

Sankar, J., Bajpai, M. K., Chauhan, A., et al. (2023). Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid. ACS Central Science, 9(7), 1364-1373. [Link]

-

Liu, X., & Smith, B. J. (2016). Murine Pharmacokinetic Studies. Bio-protocol, 6(13), e1854. [Link]

-

Zenovel. (2023). Pharmacokinetics Simplified: Data & PK Interpretation. [Link]

-

European Medicines Agency. (2007). Guideline on reporting the results of population pharmacokinetic analyses. [Link]

-

Kumar, V., & Asija, S. (2015). Organic carbamates in drug development. Part II: Antimicrobial agents. Mini reviews in medicinal chemistry, 15(1), 47-62. [Link]

-

Timmerman, P., White, S., Globig, S., et al. (2014). Bioanalysis for Plasma Protein Binding Studies in Drug Discovery and Drug Development: Views and Recommendations of The European Bioanalysis Forum. Bioanalysis, 6(5), 655-667. [Link]

-

Standing, J. F., & Tuleu, C. (2015). Reporting guidelines for population pharmacokinetic analyses. Journal of Pharmacokinetics and Pharmacodynamics, 42(2), 115-125. [Link]

-

protocols.io. (2023). In-Vivo Mouse and Rat PK Bioanalysis. [Link]

-

Request PDF. (2011). LC-MS/MS method for the determination of carbamathione in human plasma. [Link]

-

Dunvald, A. C. D., Iversen, D. B., Svendsen, A. L. D., et al. (2022). Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies. Clinical and Translational Science, 15(8), 1856-1866. [Link]

-

Lamb, J. C., & Mathews, J. M. (2011). LC-MS/MS Method for the determination of carbamathione in human plasma. Journal of Chromatography B, 879(11-12), 853-858. [Link]

-

Glavaš-Obrovac, L., & Karner, I. (2018). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 69(4), 281-294. [Link]

-

Leino, M., Forsberg, M. M., & Yli-Kauhaluoma, J. (2024). A Novel Tertiary Carbamate Prodrug Strategy to Overcome Metabolic Barriers in Oral Ketamine Delivery. Pharmaceutics, 16(2), 250. [Link]

-

Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

-

AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]

-

Alera Labs. (2019). In Vitro ADME Assays. [Link]

-

Reddy, G. S., & Reddy, M. S. (2014). LC-MS/MS method for the quantification of carbinoxamine in human plasma. Journal of Chemical and Pharmaceutical Research, 6(1), 589-597. [Link]

-

NorthEast BioLab. ADME Pharmacokinetics, ADME Studies, ADME Assays. [Link]

-

Fundación MEDINA. CYP450 Inhibition. [Link]

-

Leino, M., Forsberg, M. M., & Yli-Kauhaluoma, J. (2024). A Novel Tertiary Carbamate Prodrug Strategy to Overcome Metabolic Barriers in Oral Ketamine Delivery. Pharmaceutics, 16(2), 250. [Link]

-

U.S. Food and Drug Administration. (2019). Guidance for Industry: Population Pharmacokinetics. [Link]

-

Pauk, K., Stolarczyk, M., & Jacob, C. (2022). Antistaphylococcal Activities and ADME-Related Properties of Chlorinated Arylcarbamoylnaphthalenylcarbamates. Molecules, 27(11), 3629. [Link]

-

Centers for Disease Control and Prevention. (2011). Biomonitoring of Pesticides: Pharmacokinetics of Organophosphorus and Carbamate Insecticides. [Link]

-

Paine, M. F., & Shen, D. D. (2013). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 41(7), 1335-1343. [Link]

-

Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]

-

Bienta. CYP450 inhibition assay (fluorogenic). [Link]

-

Selvita. In Vitro ADME. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Qualitative structure-metabolism relationships in the hydrolysis of carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nebiolab.com [nebiolab.com]

- 6. selvita.com [selvita.com]

- 7. In Vitro ADME Assays - Alera Labs, LLC [aleralabs.com]

- 8. enamine.net [enamine.net]

- 9. Plasma Protein Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]

- 10. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 12. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. nuvisan.com [nuvisan.com]

- 15. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. LC-MS/MS Method for the determination of carbamathione in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. parazapharma.com [parazapharma.com]

- 19. Pharmacokinetics Simplified: Data & PK Interpretation [zenovel.com]

- 20. LC-MS/MS method for the determination of carbamathione in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Precision Engineering of Bioactive Scaffolds: Applications of Fluorinated Heterocycles

Topic: Applications of Fluorinated Heterocycles in Medicine Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Introduction: The "Fluorine Effect" in Medicinal Chemistry

In modern drug discovery, the incorporation of fluorine into heterocyclic scaffolds is not merely a structural modification; it is a strategic tool for multiparametric optimization. Fluorine is the most electronegative element (3.98 Pauling scale) and forms the strongest single bond to carbon (approx. 116 kcal/mol), yet its van der Waals radius (1.47 Å) is small enough to mimic hydrogen (1.20 Å) or oxygen (1.52 Å) with minimal steric perturbation.

For medicinal chemists, the fluorinated heterocycle represents a "privileged structure" capable of simultaneously addressing three critical failure modes in lead optimization:

-

Metabolic Instability: Blocking cytochrome P450 (CYP) oxidation sites (metabolic soft spots).

-

Permeability & Solubility: Modulating lipophilicity (

) and lowering the basicity ( -

Binding Affinity: Inducing conformational changes (the "gauche effect") and enabling specific multipolar interactions with protein targets.

This guide details the strategic rationale, synthesis, and evaluation protocols for deploying fluorinated heterocycles in medicine.

Strategic Application & Case Studies

The following case studies illustrate the specific utility of fluorinated heterocycles in FDA-approved therapeutics.

Case Study A: Metabolic Blocking (Sitagliptin)

-

Target: DPP-4 (Type 2 Diabetes).

-

Challenge: The initial lead compounds were susceptible to rapid oxidative metabolism.

-

Solution: Incorporation of a 2,4,5-trifluorophenyl moiety fused to a triazolopyrazine core.

-

Mechanism: The fluorine atoms deactivate the aromatic ring against electrophilic attack by metabolic enzymes, significantly extending the half-life (

) without disrupting the binding pocket interactions.

Case Study B: Modulation (Voriconazole)

-

Target: Fungal CYP51 (Lanosterol 14

-demethylase). -

Challenge: High basicity of the triazole/pyrimidine rings in early antifungal azoles led to poor selectivity and high toxicity.

-

Solution: Introduction of a 5-fluoropyrimidine core.

-

Mechanism: The strong electron-withdrawing effect of fluorine lowers the

of the pyrimidine nitrogens. This reduces protonation at physiological pH, improving lipophilicity and blood-brain barrier (BBB) penetration, which is critical for treating fungal meningitis.

Case Study C: Bioisosterism (5-Fluorouracil)

-

Target: Thymidylate Synthase (Cancer).

-

Mechanism: 5-FU acts as a "suicide inhibitor." The C-F bond mimics the C-H bond of uracil, allowing the enzyme to accept the drug as a substrate. However, the stability of the C-F bond prevents the methylation step required for DNA synthesis, effectively stalling cell division.

Physicochemical Impact Data

The table below summarizes the quantitative shifts in molecular properties when hydrogen is replaced by fluorine in heterocyclic systems.

| Property | Hydrogen (H) | Fluorine (F) | Impact on Heterocycle (e.g., Pyridine) |

| Van der Waals Radius | 1.20 Å | 1.47 Å | Minimal steric clash; mimics H or OH. |

| Electronegativity | 2.1 | 3.98 | Strong inductive effect ( |

| C-X Bond Energy | ~99 kcal/mol | ~116 kcal/mol | Increases metabolic stability against oxidation. |

| Pyridine | 5.2 | 3.0 (2-F subst.) | Lowers basicity; reduces non-specific binding/toxicity. |

| Lipophilicity ( | 0.00 | +0.14 (Aromatic) | Modulates |

Experimental Protocol 1: Late-Stage Electrophilic Fluorination

Objective: To introduce a fluorine atom into an electron-rich nitrogen heterocycle (e.g., indole, pyrrole, or activated pyridine) using Selectfluor®. This method is preferred for "late-stage functionalization" (LSF) of lead compounds.

Materials

-

Substrate: Indole derivative (1.0 equiv)

-

Reagent: Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (1.1 equiv)

-

Solvent: Acetonitrile (anhydrous)[1]

-

Quenching: Saturated aqueous

-

Analysis: TLC, LC-MS,

-NMR

Protocol Steps

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the indole substrate (e.g., 1.0 mmol) in anhydrous acetonitrile (10 mL). Maintain an inert atmosphere (

or Ar). -

Cooling: Cool the reaction mixture to

using an ice-water bath. Note: Temperature control is critical to prevent poly-fluorination. -

Addition: Add Selectfluor® (1.1 mmol) portion-wise over 5 minutes. The solution may turn slightly yellow.

-

Reaction: Stir at

for 30 minutes, then allow to warm to room temperature. Monitor consumption of starting material by TLC or LC-MS.-

Checkpoint: If the reaction is sluggish, heat to

, but monitor closely for side products.

-

-

Quenching: Once complete, dilute with ethyl acetate (20 mL) and quench by pouring into saturated

(20 mL). -

Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (

mL). -

Purification: Dry combined organics over

, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient). -

Validation: Confirm structure via

-NMR (typically

Experimental Protocol 2: In Vitro Metabolic Stability Assessment

Objective: To quantify the intrinsic clearance (

Materials

-

Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL stock.

-

Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

-

Buffer: 100 mM Potassium Phosphate (

), pH 7.4. -

Test Compound: 10 mM DMSO stock (diluted to 1

M final assay concentration). -

Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Protocol Steps

-

Master Mix Prep: Prepare a suspension of microsomes (0.5 mg/mL final) in

buffer. -

Pre-incubation: Aliquot 450

L of Master Mix into a 96-well deep-well plate. Spike with 0.5 -

Initiation: Add 50

L of pre-warmed NADPH solution to initiate metabolism. -

Sampling: At time points

minutes, remove 50 -

Quenching: Immediately transfer the 50

L sample into 150 -

Processing: Centrifuge plates at 4000 rpm for 15 minutes at

to pellet precipitated proteins. -

Analysis: Inject supernatant onto LC-MS/MS. Monitor the peak area ratio of Parent/Internal Standard.

Calculation

Plot

-

Half-life:

-

Intrinsic Clearance:

Visualization of Workflows

Diagram 1: Fluorine Optimization Logic

This workflow illustrates the decision-making process for introducing fluorine during Lead Optimization.

Caption: Iterative workflow for stabilizing metabolic soft spots using fluorine substitution.

Diagram 2: Microsomal Stability Assay Workflow

A visual guide to the experimental steps in Protocol 2.

Caption: Step-by-step timeline for the in vitro microsomal stability assay.

References

-

Inoue, M., Sumii, Y., & Shibata, N. (2020).[3] Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(19), 10633–10640.[3] [Link][3]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

-

Rizzo, C., et al. (2023).[3] FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.[3][4][5][6] International Journal of Molecular Sciences, 24(9), 7728.[3][4] [Link]

-

Nyffeler, P. T., et al. (2005). Selectfluor: Mechanistic Insight and Applications. Angewandte Chemie International Edition, 44(1), 192-212. [Link]

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard Protocol Reference for Metabolic Stability).[2]

Sources

Application Notes & Protocols: Synthesis of Phenyl Carbamate Derivatives via Carbamation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Phenyl Carbamate Moiety

The carbamate functional group is a cornerstone in modern drug design and medicinal chemistry.[1][2] Phenyl carbamate derivatives, a specific and highly important subclass, are integral structural motifs in a multitude of approved therapeutic agents.[3][4] Their value stems from a combination of chemical stability, the ability to act as a bioisostere for the more labile peptide bond, and its capacity to modulate a molecule's physicochemical properties to optimize pharmacokinetic profiles.[1][2]

In drug design, the phenyl carbamate moiety can serve several critical roles:

-

Pharmacophore: The carbamate group can be directly involved in binding to a biological target, forming key hydrogen bonds and other non-covalent interactions. A prominent example is its role in acetylcholinesterase (AChE) inhibitors like rivastigmine, used in the treatment of Alzheimer's disease, where it carbamoylates a serine residue in the enzyme's active site.[1][5]

-

Prodrugs: The carbamate linkage is frequently used to create prodrugs of phenols, enhancing their metabolic stability and bioavailability.[1][4]

-

Peptidomimetics: By replacing an amide bond with a carbamate, medicinal chemists can increase a drug candidate's resistance to proteolytic degradation, thereby extending its half-life.[1]

Given their importance, the development of efficient, scalable, and safe synthetic routes to phenyl carbamate derivatives is a critical focus of chemical research. Historically, many syntheses relied on hazardous reagents like phosgene and its derivatives.[6][7] Consequently, there is a significant and ongoing effort to develop "phosgene-free" and environmentally benign methodologies, utilizing alternative carbonyl sources like carbon dioxide (CO₂) or urea.[7][8][9][10] This guide provides an in-depth analysis of the primary carbamation reactions used to synthesize phenyl carbamates, offering detailed protocols and a comparative overview to aid researchers in method selection.

Mechanistic Foundations of Phenyl Carbamate Synthesis

The formation of the carbamate bond (R-O-C(=O)NR'R'') is fundamentally a nucleophilic substitution reaction at a carbonyl carbon. The specific mechanism, intermediates, and reaction kinetics depend heavily on the chosen starting materials and catalysts.

The primary synthetic disconnections for a phenyl carbamate involve either forming the O-C(O) bond by reacting a phenol with an activated amine derivative (e.g., an isocyanate) or forming the N-C(O) bond by reacting an amine with an activated phenol derivative (e.g., a phenyl chloroformate).

Caption: Key mechanistic pathways for phenyl carbamate synthesis.

In the isocyanate pathway , a phenol or phenoxide anion acts as a nucleophile, attacking the highly electrophilic central carbon of the isocyanate group. This is often a direct and high-yielding addition reaction.[11]

In the chloroformate pathway , a primary or secondary amine serves as the nucleophile, attacking the carbonyl carbon of the phenyl chloroformate. This is an acyl substitution reaction where chloride is the leaving group. The reaction generates hydrochloric acid, which must be neutralized by a base.[1]

In modern phosgene-free pathways , such as those using CO₂, an amine first reacts with CO₂ in the presence of a base to form a carbamate anion intermediate.[12][13] This nucleophilic anion can then be coupled with a suitable electrophile to form the final product. The mechanism can be complex and is often facilitated by catalysts.[14]

Detailed Application Notes and Protocols

This section provides detailed, step-by-step protocols for three common and distinct methods for synthesizing phenyl carbamate derivatives.

Protocol 1: Synthesis from Phenols and Isocyanates

This is a classic, highly efficient method for forming the carbamate linkage, particularly suitable for laboratory-scale synthesis where a wide variety of starting materials are commercially available.[11] The primary drawback is the need to handle isocyanates, which are often toxic and highly sensitive to moisture.[11][12]

Causality & Rationale: The reaction relies on the high electrophilicity of the isocyanate's carbonyl carbon. The addition of a catalytic amount of a non-nucleophilic base, such as triethylamine, deprotonates a small fraction of the phenol to the more nucleophilic phenoxide, accelerating the reaction rate. Anhydrous conditions are critical to prevent the isocyanate from reacting with water to form an unstable carbamic acid, which decomposes to an amine and CO₂, leading to unwanted urea byproducts.

Materials:

-

Substituted Phenol (1.0 eq)

-

Isocyanate (e.g., Phenyl Isocyanate) (1.0-1.1 eq)

-

Triethylamine (TEA) (0.1 eq, catalyst) or Pyridine (1.1 eq, base/solvent)

-

Anhydrous Toluene or Dichloromethane (DCM)

-

Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen/argon line

Step-by-Step Protocol:

-

Set up a round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (nitrogen or argon).

-

Dissolve the phenol (1.0 eq) in anhydrous toluene (or DCM) to a concentration of approximately 0.5 M.

-

Add the base catalyst, triethylamine (0.1 eq).

-

With vigorous stirring, add the isocyanate (1.0 eq) dropwise to the solution at room temperature. An exotherm may be observed.

-

After the addition is complete, heat the reaction mixture to 60-80 °C and stir for 2-4 hours.[11]

-